N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide

Description

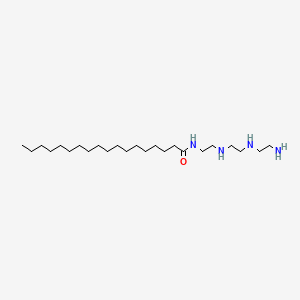

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide (CAS 3574-73-0) is a polyamine-functionalized stearamide derivative with the molecular formula C22H47N3O and a molecular weight of 369.628 g/mol . Its structure consists of a stearic acid-derived hydrophobic tail and a hydrophilic head containing three aminoethyl groups. This configuration confers surfactant-like properties, enabling applications in emulsification, drug delivery, and materials science. Key physicochemical properties include a density of 0.901 g/cm³, boiling point of 535.5°C, and a high lipophilicity (LogP: 6.84) .

Properties

IUPAC Name |

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h26-27H,2-23,25H2,1H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAQSLLBQNAXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186278 | |

| Record name | N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32582-85-7 | |

| Record name | N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32582-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032582857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide typically involves the reaction of stearic acid with ethylenediamine . The synthetic route can be summarized as follows:

Formation of Stearoyl Chloride: Stearic acid reacts with acetyl chloride to form stearoyl chloride.

Reaction with Ethylenediamine: Stearoyl chloride is then reacted with ethylenediamine to produce this compound.

In industrial production, this process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide involves its interaction with lipid bilayers and proteins . The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting membrane-associated processes . It can also interact with proteins, potentially modifying their structure and function .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes structural variations and functional implications among related stearamide derivatives:

| Compound Name (CAS) | Substituent Groups | Key Functional Properties | Molecular Formula | LogP |

|---|---|---|---|---|

| N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide (141-21-9) | Hydroxyethylamino group | Enhanced hydrophilicity, emulsifier | C22H46N2O2 | ~5.5* |

| N-[2-(diethylamino)ethyl]stearamide (16889-14-8) | Diethylamino group | Bulky, less polar; industrial surfactants | C24H50N2O | ~7.2* |

| N-(2-aminoethyl)stearamide (871-79-4) | Single aminoethyl group | Basic surfactant, limited solubility | C20H42N2O | 6.86 |

| Target compound (3574-73-0) | Three aminoethyl groups | High chelation capacity, drug delivery | C22H47N3O | 6.84 |

*Estimated based on structural analogs.

Key Observations :

- Hydrophilicity: The hydroxyethyl variant (CAS 141-21-9) exhibits greater water solubility due to its hydroxyl group, making it suitable for aqueous formulations . In contrast, the diethylamino derivative (CAS 16889-14-8) is more lipophilic, favoring non-polar applications .

- Chelation and Binding: The target compound’s three amino groups enable stronger metal ion coordination and biomolecular interactions compared to monoamine analogs like CAS 871-79-4 .

Physicochemical Properties

Boiling Points and Thermal Stability :

- The target compound’s higher boiling point (535.5°C vs. 477.9°C for CAS 871-79-4) reflects stronger intermolecular hydrogen bonding from additional amino groups .

- The hydroxyethyl variant (CAS 141-21-9) likely degrades at lower temperatures due to hydroxyl group susceptibility to oxidation .

Solubility and LogP :

Biological Activity

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide is a complex organic compound notable for its unique structure, which includes a long hydrocarbon chain and multiple amino groups. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and various research findings, supported by data tables and case studies.

The molecular formula of this compound is , with a molar mass of approximately 406.089 g/mol. Its amphiphilic nature arises from the combination of hydrophobic (stearamide backbone) and hydrophilic (amine groups) characteristics, making it suitable for various biochemical applications.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H48N3O |

| Molar Mass | 406.089 g/mol |

| Structure | Long hydrocarbon chain with multiple amino groups |

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The presence of multiple amino groups allows the compound to form strong hydrogen bonds and electrostatic interactions with various molecular targets, which can modulate biological pathways.

- Enzyme Interaction : The compound may inhibit enzyme activity by binding to the active site, potentially affecting metabolic pathways.

- Membrane Integration : Its amphiphilic nature enables it to integrate into lipid bilayers, altering membrane fluidity and permeability, which can influence cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress.

Case Study: Antimicrobial Efficacy

In a study published in PubMed, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Applications in Drug Delivery

The amphiphilic properties of this compound make it an attractive candidate for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances their solubility and bioavailability.

Table 2: Applications in Drug Delivery

| Application | Description |

|---|---|

| Drug Encapsulation | Facilitates the delivery of hydrophobic drugs |

| Targeted Therapy | Potential use in targeted drug delivery systems |

| Biocompatibility | Compatible with biological systems |

Q & A

Q. What are the established synthetic routes for N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential alkylation of ethylenediamine with stearoyl chloride. A stepwise approach is recommended:

React stearic acid with thionyl chloride to form stearoyl chloride.

Perform nucleophilic substitution with ethylenediamine in anhydrous dichloromethane under nitrogen atmosphere to avoid hydrolysis .

Purify intermediates via column chromatography (silica gel, methanol/chloroform gradient).

Key optimization parameters include temperature (0–5°C for exothermic steps), stoichiometric ratios (1:3 for amine:acyl chloride), and solvent choice (e.g., DMF for solubility enhancement). Purity can be assessed via HPLC (>95% threshold) .

Q. How can the structure and purity of this compound be validated?

- NMR Spectroscopy : ¹H NMR should confirm the presence of primary amine protons (δ 1.2–1.4 ppm for stearamide chain; δ 2.6–3.1 ppm for ethyleneamine backbone) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (C₂₆H₅₄N₄O: ~458.8 g/mol).

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (C: ~68.1%, N: ~12.2%) .

Q. What are the critical physicochemical properties to characterize for this compound?

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) to determine amphiphilicity. The compound is expected to exhibit limited aqueous solubility but miscibility in ethanol/DMSO .

- Critical Micelle Concentration (CMC) : Use surface tension measurements (Du Noüy ring method) to assess surfactant behavior .

- Thermal Stability : TGA/DSC under nitrogen can identify decomposition points (>200°C typical for stearamide derivatives) .

Q. What preliminary biological assays are recommended to screen its activity?

- Membrane Interaction Studies : Fluorescence anisotropy with DPH-labeled liposomes to evaluate membrane fluidity modulation .

- Cytotoxicity : MTT assay in HEK-293 or HaCaT cells (IC₅₀ > 100 µM suggests low toxicity for further testing) .

Advanced Research Questions

Q. How can researchers address inconsistencies in synthesis yields due to competing side reactions?

Common side reactions include over-alkylation or oxidation of ethyleneamine groups. Mitigation strategies:

- Use protecting groups (e.g., Boc for primary amines) during stepwise synthesis .

- Monitor reaction progress via TLC (Rf = 0.3 in 10% MeOH/CHCl₃) and quench excess acyl chloride with ice-cold sodium bicarbonate .

- Employ kinetic control by maintaining low temperatures (−10°C) to favor mono-substitution .

Q. How should contradictory data on biological activity (e.g., cytotoxicity vs. membrane stabilization) be analyzed?

- Dose-Dependent Studies : Replicate experiments across multiple concentrations (1–100 µM) to identify biphasic effects.

- Membrane Composition : Test liposomes with varying lipid ratios (e.g., phosphatidylcholine:cholesterol) to assess specificity .

- Secondary Assays : Combine SPR (surface plasmon resonance) with molecular dynamics simulations to quantify binding affinities to lipid bilayers .

Q. What experimental designs are optimal for elucidating its mechanism in drug delivery systems?

- Coarse-Grained Molecular Dynamics (CG-MD) : Simulate interactions with lipid bilayers to predict encapsulation efficiency .

- In Vitro Release Studies : Use Franz diffusion cells with synthetic membranes (e.g., Strat-M®) to measure passive diffusion rates .

- Ligand-Target Binding : Perform SPR or ITC (isothermal titration calorimetry) to evaluate affinity for receptors like TLR4 or integrins .

Q. How can computational modeling resolve discrepancies in predicted vs. observed interaction profiles?

- Docking Studies : Use AutoDock Vina to model interactions with lipid headgroups (e.g., phosphate groups in POPC). Compare results with NMR-derived NOE correlations .

- QM/MM Calculations : Assess electronic effects of the ethyleneamine backbone on hydrogen bonding with water/lipid interfaces .

- Machine Learning : Train models on existing stearamide derivatives to predict cytotoxicity or CMC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.